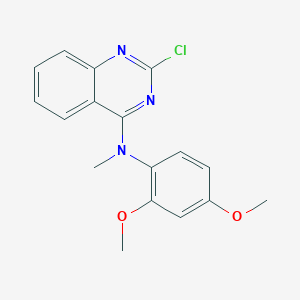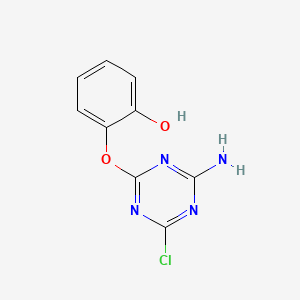
3-((BENZYLOXY)CARBONYL)BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((BENZYLOXY)CARBONYL)BENZOIC ACID is an organic compound derived from isophthalic acid and benzyl alcohol. It belongs to the class of aromatic esters and is known for its applications in various industrial and scientific fields. The compound is characterized by its aromatic ring structure, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be synthesized through the esterification of isophthalic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester. The general reaction is as follows:
Isophthalic acid+Benzyl alcoholCatalystIsophthalic acid benzyl ester+Water
Industrial Production Methods
In industrial settings, the production of isophthalic acid benzyl ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction setups, such as fixed-bed reactors, can enhance the production rate. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity isophthalic acid benzyl ester.
Análisis De Reacciones Químicas
Types of Reactions
3-((BENZYLOXY)CARBONYL)BENZOIC ACID undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and benzyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Isophthalic acid and benzyl alcohol.
Reduction: Benzyl alcohol and corresponding diols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
3-((BENZYLOXY)CARBONYL)BENZOIC ACID has diverse applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Investigated for its potential as a plasticizer in biological materials.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of isophthalic acid benzyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a reactant, forming ester bonds with other molecules. Its aromatic structure allows for π-π interactions, which can influence its reactivity and binding properties. Additionally, the ester group can undergo hydrolysis, releasing isophthalic acid and benzyl alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be compared with other esters derived from phthalic acids:
Phthalic acid benzyl ester: Similar structure but derived from phthalic acid.
Terephthalic acid benzyl ester: Derived from terephthalic acid, with different spatial arrangement of carboxyl groups.
Dimethyl terephthalate: Another ester with different alcohol component (methanol).
Uniqueness
This compound is unique due to its specific arrangement of carboxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers.
Propiedades
Fórmula molecular |
C15H12O4 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
3-phenylmethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Clave InChI |
AJGDGCHSUWBVKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8734278.png)




![4-Chloro-N-[4-(methylthio)phenyl]benzamide](/img/structure/B8734320.png)







![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)
